molecular formula C25H29N3O5S B2788362 7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946238-21-7

7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2788362
CAS No.: 946238-21-7
M. Wt: 483.58
InChI Key: GHGHOKYIAFYNIA-UHFFFAOYSA-N
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Description

This compound features a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one core, a bicyclic system fused with a piperazine ring via a sulfonyl linker. The piperazine moiety is substituted with a 2-(4-methoxyphenyl)acetyl group, contributing to its unique electronic and steric profile. The 4-methoxyphenyl group may enhance lipophilicity and influence binding interactions compared to other substituents (e.g., fluorobenzoyl or methoxyphenylbutyl groups in related compounds) .

Properties

IUPAC Name

7-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-33-21-7-4-18(5-8-21)15-24(30)26-11-13-27(14-12-26)34(31,32)22-16-19-3-2-10-28-23(29)9-6-20(17-22)25(19)28/h4-5,7-8,16-17H,2-3,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGHOKYIAFYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the formation of the tetrahydropyridoquinoline core. The reaction conditions often involve the use of solvents such as chloroform and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for potential oxidation reactions, leading to the formation of hydroxylated derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[731

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The table below highlights key structural differences and available data for analogs:

Compound Name Core Structure Piperazine Substituent Biological Activity (if reported) Key Observations Reference
Target Compound : 7-({4-[2-(4-Methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0⁵,¹³]... 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one 4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl sulfonyl Not explicitly reported Hypothesized increased lipophilicity due to 4-methoxy group; sulfonyl linker may enhance stability. -
Compound 20 () Same core 4-(2-methoxyphenyl)piperazin-1-yl butyl 5-HTR affinity Lacks X-ray crystallographic data; butyl linker may reduce electron-withdrawing effects vs. sulfonyl.
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo... () Same core 4-(3-fluorobenzoyl)piperazin-1-yl sulfonyl Not reported Fluorine substituent may improve metabolic stability; meta-substitution could alter binding geometry.
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-... () Isoxazole-fused naphtho/ciclopenta system Phenethylpiperidin-4-yl Antiproliferative activity (implicit) Different core structure; phenethylpiperidine substituent may target kinase pathways.

Pharmacological and Physicochemical Inferences

  • Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to 3-fluorobenzoyl () or unsubstituted phenyl analogs.
  • Substituent positioning (para vs. meta/ortho) may fine-tune selectivity .
  • Stability : Sulfonyl linkers (target and ) may confer greater hydrolytic stability than ester or alkyl linkages in other analogs.

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